2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group at the α-carbon of the acetamide backbone and a nitrogen-substituted bis-thiophene moiety. The compound’s unique structure combines aromatic, heterocyclic, and fluorinated components, which may confer distinct physicochemical and biological properties. For instance, the synthesis of similar acetamides often involves coupling activated acyl halides with amine derivatives under reflux conditions, as seen in the preparation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (two-step process involving acetyl chloride and aminothiophene) .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS3/c18-13-3-5-14(6-4-13)23-11-16(20)19-17(12-7-9-21-10-12)15-2-1-8-22-15/h1-10,17H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATRJKYEJBZTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate halide, such as bromoacetyl bromide, under basic conditions to form the fluorophenyl thioether intermediate.
Amidation Reaction: The intermediate is then reacted with thiophen-2-yl(thiophen-3-yl)methylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger batch reactors.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) and acetamide moiety participate in nucleophilic substitution reactions, enabling structural modifications:
-
Thioether Alkylation :
The sulfur atom in the thioether linkage acts as a nucleophile under basic conditions. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields alkylated derivatives . -
Acetamide Hydrolysis :
The acetamide group undergoes hydrolysis under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, reflux) conditions to form the corresponding carboxylic acid.
Table 1: Key Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Thioether alkylation | CH₃I, K₂CO₃, CH₃CN, 25°C | Methylated thioether derivative |
| Acetamide hydrolysis | 6M HCl, reflux, 4h | 2-((4-Fluorophenyl)thio)acetic acid |
Oxidation Reactions
The thioether group is susceptible to oxidation, producing sulfoxide or sulfone derivatives:
-
Controlled Oxidation :
Treatment with H₂O₂ in acetic acid (0–5°C) forms the sulfoxide, while m-CPBA (meta-chloroperbenzoic acid) at room temperature yields the sulfone .
Table 2: Oxidation Products and Conditions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | AcOH, 0–5°C, 2h | Sulfoxide (S=O) |
| m-CPBA | DCM, 25°C, 6h | Sulfone (O=S=O) |
Electrophilic Aromatic Substitution
The thiophene rings undergo electrophilic substitution, with regioselectivity dictated by electronic effects:
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups preferentially at the 5-position of the thiophene rings . -
Halogenation :
Bromination (Br₂/FeBr₃) occurs at the α-position of the thiophene moieties.
Reductive Cleavage
The thioether bond is cleaved under reductive conditions:
-
LiAlH₄ Reduction :
Treatment with LiAlH₄ in THF (reflux, 8h) generates 4-fluorothiophenol and N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanolamine .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) replaces the fluorine atom with aryl groups .
Stability and Degradation
The compound exhibits sensitivity to UV light and strong acids/bases:
-
Photodegradation : UV irradiation (λ = 254 nm) in MeOH results in cleavage of the thioether bond within 24h .
-
Acid-Catalyzed Degradation : Prolonged exposure to HCl (pH < 2) hydrolyzes both the acetamide and thiophene rings.
Structural Data and Reactivity Trends
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₄FNO₃S₃ | |
| Molecular weight | 363.5 g/mol | |
| Thioether bond length | 1.82 Å (X-ray crystallography) | |
| LogP | 3.2 ± 0.1 (octanol/water partition ratio) |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those structurally related to 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide. Research indicates that derivatives of thiadiazole and thiophene exhibit significant cytotoxic effects against various cancer cell lines:
- Thiadiazole Derivatives : These compounds have shown efficacy against human leukemia, non-small cell lung cancer, ovarian cancer, and more. For instance, some derivatives decreased the viability of glioblastoma and renal cancer cells significantly .
- Thienylpyridyl Derivatives : Compounds similar to the target molecule have demonstrated promising results in inhibiting cancer cell proliferation. For example, thienylpyridyl derivatives have been synthesized and evaluated for their anticancer activity, showcasing reduced growth in xenograft models .
Insecticidal Activity
Insecticidal properties have also been explored for compounds containing thiophene structures. A related compound demonstrated effective larvicidal activity against pests such as the oriental armyworm and diamondback moth . This suggests that this compound could potentially be developed as an insecticide.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Thiophene Derivatives : The initial step typically includes the synthesis of thiophene rings through various methods such as cyclization reactions.
- Substitution Reactions : The introduction of the 4-fluorophenyl group can be achieved via nucleophilic substitution reactions, enhancing the compound's biological activity.
- Characterization Techniques : The synthesized compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of thiophene derivatives, compounds structurally similar to this compound were evaluated in vitro against various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation in human breast cancer (T47D) and colon cancer (HT-29) models, with IC50 values in the low micromolar range .
Case Study 2: Insecticidal Efficacy
A recent investigation into the insecticidal properties of thiophene-containing compounds revealed that certain derivatives exhibited high toxicity against agricultural pests. The compound demonstrated a lethality rate of over 60% at concentrations as low as 200 mg/L against targeted insects . This positions it as a potential candidate for development into environmentally friendly insecticides.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity to certain biological targets, while the thiophene groups might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Lipophilicity : Fluorophenyl and thiophene groups likely increase logP values, enhancing membrane permeability.
- Solubility: Polar groups (e.g., cyanopyridinyl in LBJ-03) may improve aqueous solubility compared to purely aromatic systems .
Biological Activity
Overview
The compound 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates a fluorophenyl group , a thiophene moiety , and an acetamide functional group , which together may confer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄FNO₂S₃ |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1797760-80-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl and thiophene groups enhance its binding affinity to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The acetamide moiety may facilitate interactions through hydrogen bonding with amino acid residues, increasing specificity and efficacy against targeted biological pathways .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have antiproliferative effects against various cancer cell lines. For example, similar fluorinated compounds have shown significant growth inhibition in sensitive cancer cells through mechanisms involving DNA adduct formation and modulation of metabolic pathways .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, akin to other thiophene-based derivatives known for their efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Investigations into structurally related compounds indicate that they possess antimicrobial properties, suggesting that this compound may also inhibit the growth of various pathogens .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)acetamide | Contains hydroxyphenyl group | Anti-inflammatory, anticancer |
| 2-(4-amino-3-methylphenyl)benzothiazole | Benzothiazole ring | Antiproliferative against cancer cells |
| N-(4-fluorophenyl)-thiazole derivatives | Thiazole moiety | Antibacterial and antifungal |
The presence of both fluorinated and thiophene components in the target compound enhances its potential as a versatile pharmacophore compared to its analogs .
Case Studies
- Anticancer Research : A study focusing on fluorinated benzothiazoles highlighted their ability to induce cell death in cancer lines without exhibiting a biphasic dose-response relationship, which is often a challenge in drug development. This suggests that structurally similar compounds could also exhibit favorable pharmacodynamic profiles .
- In Vitro Antimicrobial Testing : Research on related thiophene derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus, indicating that the target compound may also possess similar efficacy against bacterial pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 4-fluorophenylthio group can be introduced via a thiol-alkylation step using 4-fluorobenzenethiol and a halogenated acetamide precursor. The thiophene-containing substituent is synthesized separately through Friedel-Crafts alkylation or cross-coupling reactions, followed by purification via column chromatography. Yields for analogous compounds (e.g., N-(5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide) range from 79% to 88% under optimized conditions .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- 1H/13C NMR : Peaks for the fluorophenyl group appear as doublets (δ ~7.2–7.5 ppm for aromatic protons; δ ~160–165 ppm for C-F coupling in 13C NMR). Thiophene protons resonate at δ ~6.8–7.3 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z = 304.1 [M+H]+ for a fluorophenyl-thiophene acetamide analog) confirm molecular weight .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distribution, HOMO-LUMO gaps, and reactive sites. The Colle-Salvetti correlation-energy formula can predict interaction energies between the fluorophenylthio group and biological targets (e.g., enzyme active sites) .
Q. What contradictions exist in biological activity data for structurally related acetamide derivatives?
- Methodological Answer : For example, replacing the benzoxazole ring in N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide with a thiazole ring alters electrophilic properties, reducing antimicrobial activity but enhancing kinase inhibition. Such contradictions require comparative assays (e.g., MIC testing vs. kinase profiling) and molecular docking studies to resolve .
Q. How can crystallography (e.g., SHELX) resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs determines bond lengths, angles, and non-covalent interactions (e.g., sulfur-π interactions between thiophene and fluorophenyl groups). This data validates DFT-predicted geometries and identifies steric hindrance in the acetamide backbone .
Q. What pharmacological targets are hypothesized based on structural analogs?
- Methodological Answer : Thiophene-containing acetamides (e.g., IWP-3, a Wnt inhibitor) show activity against signaling pathways. Target identification involves:
- In silico screening : Molecular docking to kinases or GPCRs.
- In vitro assays : Measurement of IC50 values for enzymes like cyclooxygenase-2 (COX-2) or β-lactamase .
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact metabolic stability?
- Methodological Answer : Comparative metabolic studies using liver microsomes reveal that the 4-fluorophenyl group enhances oxidative stability compared to chlorophenyl analogs. LC-MS/MS quantifies metabolites (e.g., sulfoxide derivatives) to map degradation pathways .
Q. What evidence supports neuropharmacological activity for fluorophenyl-thiophene acetamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
